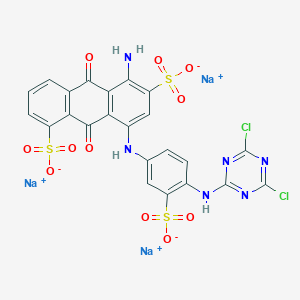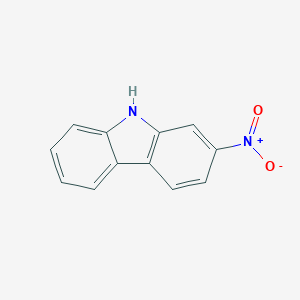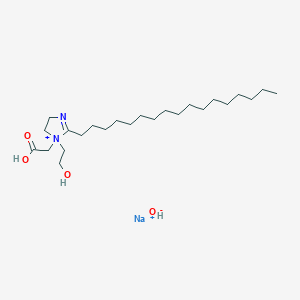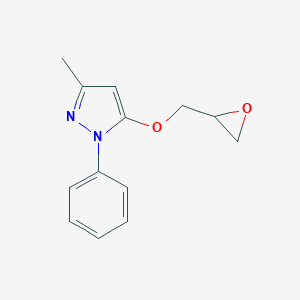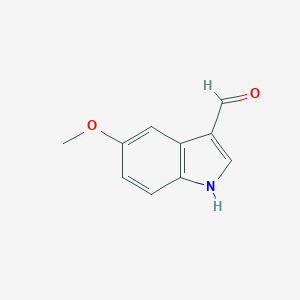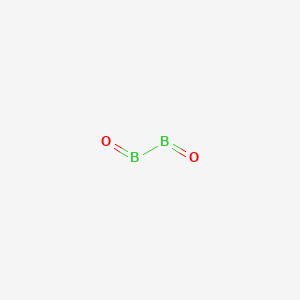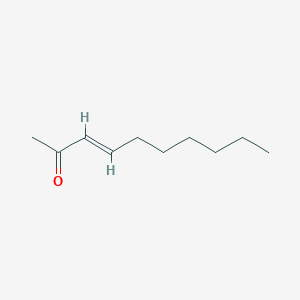
3-Decen-2-ona
Descripción general
Descripción
3-Decen-2-one (3-D2O) is a synthetic compound that has been used in a variety of scientific applications. It is a cyclic, unsaturated, and non-aromatic hydrocarbon with a molecular formula of C10H20O. It has a boiling point of 126.3°C and a melting point of -17.1°C. 3-D2O has been used in experiments to study the effects of different environmental conditions on the structure and function of proteins and other biological molecules. It has also been used to study the biochemical and physiological effects of different substances on the human body.
Aplicaciones Científicas De Investigación
Industria de sabores y fragancias
3-Decen-2-ona: se utiliza en la industria de sabores y fragancias debido a sus propiedades organolépticas. Imparte un aroma graso, verde, a jazmín y vegetal, lo que lo hace adecuado para crear sabores que recuerdan al albaricoque, el melocotón, la sandía, la pera, el pepino y las frutas tropicales. También se utiliza en sabores lácteos como leches, cremas y quesos .
Mecanismo De Acción
Target of Action
3-Decen-2-one is primarily targeted at stored potatoes . It functions as a plant growth regulator, specifically as a sprout inhibitor . The compound’s primary role is to inhibit the sprouting of potatoes during storage .
Mode of Action
The mode of action of 3-Decen-2-one involves interfering with membrane integrity . This interference results in increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues . As a result, 3-Decen-2-one effectively inhibits sprouting .
Biochemical Pathways
It is known that the compound affects plant growth by increasingtuber respiration . This increase in respiration is likely linked to the observed oxidative stress and subsequent necrosis of sprout tissues .
Pharmacokinetics
Given its use as a sprout inhibitor in stored potatoes, it can be inferred that the compound is designed to remain stable and effective during the storage period .
Result of Action
The primary result of 3-Decen-2-one’s action is the inhibition of sprouting in stored potatoes . By increasing tuber respiration and causing oxidative stress, the compound leads to the rapid necrosis of the meristems and surrounding sprout tissues . This effectively prevents the potatoes from sprouting during storage .
Action Environment
The action of 3-Decen-2-one is influenced by its environment. It is intended for postharvest use on stored potatoes . The compound is typically applied as an aerosol in a closed system, such as a potato storage warehouse . This ensures that the compound remains in close contact with the potatoes and can effectively inhibit sprouting . The indoor use pattern also minimizes exposure and risk to non-target organisms .
Safety and Hazards
Direcciones Futuras
3-Decen-2-one has been proposed for full registration for the sale and use of AMV-1018 Technical and AMV-1018 (98% Liquid Concentrate), containing technical grade active ingredient 3-decen-2-one, for use on potatoes in storage to control sprouting once the dormancy period has ended . This proposal is based on an evaluation of available scientific information, which found that the product has value and does not present an unacceptable risk to human health or the environment .
Análisis Bioquímico
Biochemical Properties
3-Decen-2-one functions as a plant growth regulator by increasing tuber respiration and interfering with membrane integrity . This interference results in increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues . The compound interacts with various enzymes and proteins involved in oxidative stress responses, although specific enzymes and proteins have not been extensively documented.
Cellular Effects
3-Decen-2-one affects cellular processes by inducing oxidative stress and disrupting membrane integrity . This disruption leads to desiccation and necrosis of sprout tissues, effectively inhibiting sprouting in stored potatoes . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in increasing oxidative stress and altering membrane dynamics.
Molecular Mechanism
At the molecular level, 3-Decen-2-one exerts its effects by binding to membrane components and disrupting their integrity . This disruption leads to increased oxidative stress and subsequent cellular damage. The compound’s ability to induce oxidative stress is a key factor in its mechanism of action, resulting in the inhibition of sprout growth in treated potatoes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Decen-2-one have been observed to change over time. The compound is relatively stable, but its efficacy as a sprout inhibitor may decrease with prolonged storage . Long-term exposure to 3-Decen-2-one can lead to sustained oxidative stress and cellular damage, which may affect overall cellular function .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-Decen-2-one in animal models are limited. It is known that the compound exhibits low acute toxicity, with the exception of being an eye and skin irritant . Higher doses may lead to increased oxidative stress and potential adverse effects, although specific threshold effects and toxicities have not been extensively documented.
Metabolic Pathways
3-Decen-2-one is metabolized into innocuous substances in humans, presenting no significant toxicological or dietary concerns . The compound is further metabolized in the fatty acid pathway or citric acid cycle, indicating its integration into common metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Decen-2-one is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation are influenced by its ability to bind to membrane components and induce oxidative stress .
Subcellular Localization
3-Decen-2-one primarily localizes to cellular membranes, where it exerts its effects by disrupting membrane integrity . This localization is crucial for its role in inducing oxidative stress and inhibiting sprout growth in treated potatoes .
Propiedades
IUPAC Name |
dec-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDANVNRUIUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864286 | |
| Record name | 3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10519-33-2 | |
| Record name | 3-Decen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 3-decen-2-one in inhibiting sprout growth in potatoes?
A1: While the exact mechanism is not fully elucidated in the provided research, 3-decen-2-one, along with other α,β-unsaturated ketones and aldehydes, effectively suppresses sprout growth in a concentration-dependent manner []. The research suggests that these compounds are metabolized by potato tubers, and their efficacy might be linked to the metabolites produced, such as the corresponding alkyl ketones, alkyl secondary alcohols, or alkenyl primary alcohols []. Further research is needed to pinpoint the specific interactions and pathways responsible for sprout inhibition.
Q2: How is 3-decen-2-one metabolized in potato tubers?
A2: Research indicates that potato tubers metabolize 3-decen-2-one through two primary pathways []:
Q3: How effective is 3-decen-2-one in controlling potato sprout growth in long-term storage?
A3: Studies show that a single application of 3-decen-2-one to non-dormant potato tubers can completely halt sprout growth and prevent regrowth for 2-3 months []. A second application can extend this sprout suppression for an additional 4-5 months []. This prolonged efficacy, combined with its rapid metabolism and low residue levels, makes 3-decen-2-one a promising candidate for sprout inhibition in potato storage.
Q4: What are the environmental impacts of using 3-decen-2-one as a sprout suppressant?
A4: The provided research focuses primarily on the efficacy and metabolic fate of 3-decen-2-one in potato tubers. Information regarding its broader environmental impact, such as ecotoxicological effects and degradation pathways, is not discussed. Further research is necessary to evaluate the potential environmental risks and benefits associated with its use.
Q5: Are there any analytical methods available for detecting and quantifying 3-decen-2-one and its metabolites in potato tubers?
A5: While the research doesn't specify the exact methods used for analyzing 3-decen-2-one and its metabolites, it mentions the analysis of residues in whole tubers over a period of time []. This suggests the utilization of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) commonly employed for the separation, identification, and quantification of volatile organic compounds in plant tissues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



